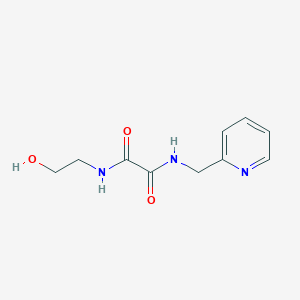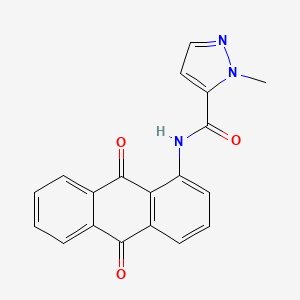
N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide, also known as HEPMD, is a chemical compound that has been extensively studied for its potential applications in various fields of science. It is a chelating agent that has been found to be effective in the removal of heavy metals from contaminated environments. In addition, HEPMD has been shown to have potential therapeutic applications due to its ability to bind to metal ions in biological systems. In
Mecanismo De Acción
N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide acts as a chelating agent, which means that it binds to metal ions and forms a stable complex that can be easily removed from the system. This compound forms a complex with metal ions through the nitrogen atoms in the ethylenediamine moiety and the oxygen atom in the hydroxyethyl group. The stability of the this compound-metal complex is dependent on various factors, such as the pH, temperature, and concentration of the metal ions.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and is generally well-tolerated in biological systems. This compound has been found to be effective in reducing the toxicity of heavy metals in various animal models. In addition, this compound has been shown to have antioxidant properties, which may contribute to its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has a high affinity for metal ions, which makes it an effective chelating agent for the removal of heavy metals from contaminated environments. However, this compound has some limitations for lab experiments. It is a relatively new compound that has not been extensively studied in biological systems. In addition, the stability of the this compound-metal complex is dependent on various factors, which may affect the reproducibility of experimental results.
Direcciones Futuras
There are several future directions for research on N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide. One potential area of research is the development of this compound-based therapies for the treatment of metal toxicity, cancer, and neurodegenerative diseases. Another area of research is the optimization of the synthesis method for this compound to improve yield and reduce cost. Additionally, further research is needed to understand the mechanism of action of this compound and the factors that affect the stability of the this compound-metal complex.
Métodos De Síntesis
N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide can be synthesized through a multistep process that involves the reaction of 2-pyridinecarboxaldehyde with ethylenediamine to form a Schiff base, which is then reduced with sodium borohydride to produce the final compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide has been widely studied for its potential applications in various fields of science. One of the most significant applications of this compound is in the removal of heavy metals from contaminated environments. This compound has been found to be effective in the removal of metals such as lead, cadmium, and mercury from water and soil. In addition, this compound has been shown to have potential therapeutic applications due to its ability to bind to metal ions in biological systems. This compound has been studied for its potential use in the treatment of metal toxicity, cancer, and neurodegenerative diseases.
Propiedades
IUPAC Name |
N-(2-hydroxyethyl)-N'-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c14-6-5-12-9(15)10(16)13-7-8-3-1-2-4-11-8/h1-4,14H,5-7H2,(H,12,15)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRQHOIKXNZUFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-bromophenyl)-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B4962029.png)
![methyl 4-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4962039.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B4962041.png)
![(1-{1-[(5-phenyl-2-thienyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B4962052.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene)](/img/structure/B4962055.png)
![2,6-dimethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl dimethylcarbamate](/img/structure/B4962058.png)
![4-({1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-N-(2-pyridinylmethyl)benzamide](/img/structure/B4962066.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-pyridinecarboxamide](/img/structure/B4962075.png)
![2-[(2-bromobenzoyl)amino]-N-(2-ethylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4962079.png)

![4-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B4962096.png)
![5-ethoxy-2-[4-(2-methyl-1,3-thiazol-4-yl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B4962115.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4962122.png)